molecular formula C23H18ClN3O4S B2445266 ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-21-5

ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2445266
CAS No.: 851950-21-5
M. Wt: 467.92
InChI Key: GNWIHZZPSFAYBV-UHFFFAOYSA-N
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Description

ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)16-7-5-4-6-13(16)2)18(17)22(29)27(26-19)15-10-8-14(24)9-11-15/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIHZZPSFAYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl and 2-methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid: Shares similar structural features but differs in the presence of the acrylic acid group.

    Ethyl 3-(4-chlorophenyl)acrylate: Similar in the ethyl ester and chlorophenyl groups but lacks the thieno[3,4-d]pyridazine core.

Uniqueness

ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of functional groups and the thieno[3,4-d]pyridazine core. This structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(2-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The compound is characterized by a thieno[3,4-d]pyridazine core, which is fused with a thiophene ring. Its molecular formula is C23H18ClN3O4S, with a molecular weight of 467.92 g/mol. The presence of various functional groups, including an ester group and an amide group, contributes to its chemical reactivity and biological interactions.

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse pharmacological properties. This compound has shown potential as an adenosine A1 receptor modulator , influencing physiological processes relevant to cardiovascular and neurological health. The compound's interaction with adenosine receptors suggests applications in treating conditions such as heart disease and neurological disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Potential to reduce inflammation through modulation of immune responses.
Antimicrobial Demonstrated activity against certain bacterial strains.
Adenosine receptor modulation Modulates adenosine signaling pathways, impacting cardiovascular functions.

Case Studies and Research Findings

  • Anticancer Activity:
    A study investigated the cytotoxic effects of the compound against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Results indicated significant reduction in cell viability at varying concentrations, suggesting the potential for development as an anticancer agent.
  • Anti-inflammatory Properties:
    Another research focused on the anti-inflammatory effects of this compound in vitro. The results showed a marked decrease in pro-inflammatory cytokines when treated with the compound, indicating its potential application in inflammatory diseases.
  • Adenosine Receptor Interaction:
    Molecular docking studies revealed that this compound binds effectively to adenosine A1 receptors. This binding affinity suggests its role as an allosteric modulator which could be beneficial in conditions where adenosine signaling is disrupted.

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions that allow for modifications to enhance biological properties or optimize pharmacokinetic profiles. Key synthetic steps include:

  • Formation of the thieno[3,4-d]pyridazine core.
  • Introduction of the chlorophenyl and methylbenzamide groups.
  • Esterification to form the final product.

These synthetic pathways are crucial for producing derivatives that may exhibit improved biological activity or specificity towards biological targets.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step protocols starting with the construction of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:

  • Core formation : Cyclization of thiophene and pyridazine precursors under reflux conditions (e.g., using acetic acid as a solvent at 110°C) .
  • Substituent introduction : The 4-chlorophenyl group is typically added via nucleophilic aromatic substitution, while the 2-methylbenzamido moiety is introduced via amide coupling (e.g., using EDCI/HOBt in DMF) .
  • Esterification : Ethyl esterification at the C1 position is achieved using ethyl chloroformate in the presence of a base like triethylamine .
    Critical parameters : Solvent choice (polar aprotic solvents enhance yield), temperature control (±5°C to avoid side reactions), and catalyst selection (e.g., Pd catalysts for halogenated intermediates) .

Basic: How is the compound characterized for purity and structural confirmation?

Answer:
Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and core structure (e.g., carbonyl peaks at ~170 ppm for the ester group) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion matching C23_{23}H18_{18}ClN3_{3}O4_{4}S) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values .

Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl group : Enhances lipophilicity and target binding (e.g., adenosine receptor affinity) compared to non-halogenated analogs .
  • 2-Methylbenzamido moiety : Methyl substitution improves metabolic stability by reducing cytochrome P450 oxidation .
  • Thieno[3,4-d]pyridazine core : Rigidity of the fused ring system optimizes π-π stacking with enzyme active sites (e.g., kinase inhibition) .
    Methodological approach :
  • In vitro assays : IC50_{50} values against target enzymes (e.g., kinases) are measured using fluorescence polarization .
  • Computational docking : AutoDock Vina predicts binding modes, with ΔG values correlating with experimental IC50_{50} .

Advanced: How to resolve contradictions in reported biological activity across structural analogs?

Answer:
Discrepancies often arise from:

  • Experimental design : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., endpoint vs. kinetic measurements) .
  • Substituent effects : For example, 4-fluorophenyl analogs show higher solubility but lower potency than 4-chlorophenyl derivatives in kinase assays .
    Resolution strategies :
  • Meta-analysis : Compare data across standardized assays (e.g., PubChem AID 1347105) .
  • Controlled SAR studies : Synthesize and test analogs with incremental modifications (e.g., methyl vs. ethyl esters) under identical conditions .

Advanced: What computational methods are used to predict mechanism of action?

Answer:

  • Molecular docking : Tools like Schrödinger Suite or GROMACS simulate ligand-protein interactions (e.g., binding to ATP pockets of kinases) .
  • Molecular dynamics (MD) : 100-ns simulations assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR modeling : 2D/3D descriptors (e.g., LogP, polar surface area) predict bioavailability and toxicity .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intravenous administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion and bioavailability .
  • Prodrug design : Introduce phosphate esters at the carboxylate group for pH-dependent release .

Basic: What analytical techniques are used to assess stability under storage conditions?

Answer:

  • Accelerated stability testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • FTIR spectroscopy : Track carbonyl peak shifts indicative of ester bond cleavage .

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